Cas no 344408-87-3 (Ethyl 4-(bromomethyl)nicotinate)

Ethyl 4-(bromomethyl)nicotinate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-(bromomethyl)nicotinate
- ethyl 4-(bromomethyl)pyridine-3-carboxylate
- Ethyl4-(bromomethyl)nicotinate
- DTXSID20524475
- 344408-87-3
-
- インチ: InChI=1S/C9H10BrNO2/c1-2-13-9(12)8-6-11-4-3-7(8)5-10/h3-4,6H,2,5H2,1H3
- InChIKey: ILMNTCUCJUOFTG-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CN=CC=C1CBr
計算された属性
- せいみつぶんしりょう: 242.98949g/mol
- どういたいしつりょう: 242.98949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 39.2Ų
Ethyl 4-(bromomethyl)nicotinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM125015-1g |
ethyl 4-(bromomethyl)nicotinate |
344408-87-3 | 95% | 1g |
$342 | 2023-02-18 | |
Alichem | A029206383-1g |
Ethyl 4-(bromomethyl)nicotinate |
344408-87-3 | 95% | 1g |
$545.14 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733896-1g |
Ethyl 4-(bromomethyl)nicotinate |
344408-87-3 | 98% | 1g |
¥7150.00 | 2024-05-17 | |
Chemenu | CM125015-1g |
ethyl 4-(bromomethyl)nicotinate |
344408-87-3 | 95% | 1g |
$356 | 2021-08-05 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB12211-5g |
ethyl 4-(bromomethyl)nicotinate |
344408-87-3 | 95% | 5g |
$1558 | 2023-09-07 |
Ethyl 4-(bromomethyl)nicotinate 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
Ethyl 4-(bromomethyl)nicotinateに関する追加情報
Recent Advances in the Application of Ethyl 4-(bromomethyl)nicotinate (CAS: 344408-87-3) in Chemical Biology and Pharmaceutical Research
Ethyl 4-(bromomethyl)nicotinate (CAS: 344408-87-3) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its reactive bromomethyl group and ester functionality, serves as a key building block for the synthesis of various biologically active molecules. Recent studies have explored its utility in the development of novel therapeutic agents, particularly in the fields of oncology, neurology, and infectious diseases.
One of the most notable applications of Ethyl 4-(bromomethyl)nicotinate is its role in the synthesis of nicotinamide derivatives, which are known to modulate NAD+ metabolism. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in the design of potent inhibitors targeting NAD+-dependent enzymes, such as PARP and sirtuins. The researchers utilized the bromomethyl group to introduce various pharmacophores, resulting in compounds with enhanced selectivity and bioavailability.
In addition to its role in enzyme inhibition, Ethyl 4-(bromomethyl)nicotinate has been employed in the development of fluorescent probes for biological imaging. A recent publication in Chemical Communications highlighted its use in the synthesis of a novel series of pyridine-based fluorophores. These probes exhibited excellent photostability and were successfully applied in live-cell imaging studies, enabling real-time monitoring of cellular processes.
The compound's reactivity has also been exploited in the field of bioconjugation. A 2024 study in Bioconjugate Chemistry reported the development of a new class of antibody-drug conjugates (ADCs) using Ethyl 4-(bromomethyl)nicotinate as a linker. The bromomethyl group facilitated efficient coupling with cysteine residues on antibodies, while the ester moiety allowed for controlled release of the payload under physiological conditions.
Despite these promising applications, challenges remain in the large-scale synthesis and purification of Ethyl 4-(bromomethyl)nicotinate. Recent advancements in flow chemistry have addressed some of these issues, as demonstrated in a 2023 Organic Process Research & Development paper. The authors described a continuous-flow protocol that improved yield and reduced byproduct formation, making the compound more accessible for industrial applications.
Looking forward, the unique chemical properties of Ethyl 4-(bromomethyl)nicotinate (344408-87-3) position it as a valuable tool in drug discovery and chemical biology. Ongoing research is exploring its potential in targeted drug delivery systems and as a scaffold for the development of new chemical entities. As synthetic methodologies continue to evolve, we anticipate seeing expanded applications of this versatile compound in pharmaceutical research.
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